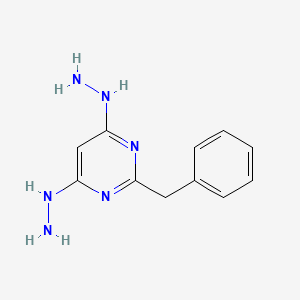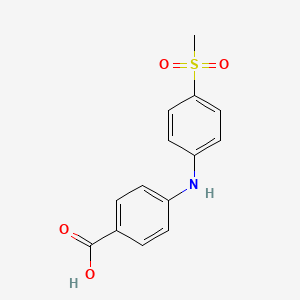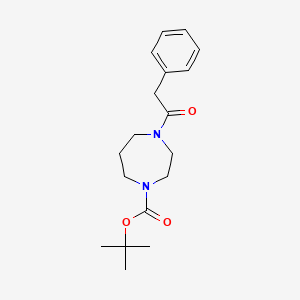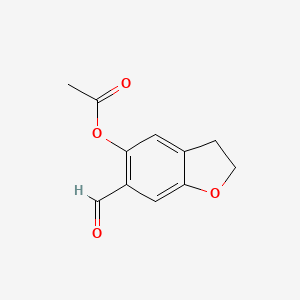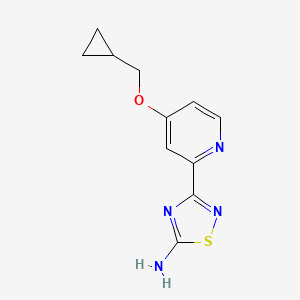
3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a unique combination of a pyridine ring, a thiadiazole ring, and a cyclopropylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 4-(Cyclopropylmethoxy)pyridine, is synthesized through a nucleophilic substitution reaction where cyclopropylmethanol reacts with 4-chloropyridine in the presence of a base such as potassium carbonate.
Cyclization to Form Thiadiazole Ring: The pyridine intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
化学反应分析
Types of Reactions
3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
科学研究应用
3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It has been investigated as a potential herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, the compound may inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
3-(Pyridin-2-yl)-1,2,4-thiadiazole: Lacks the cyclopropylmethoxy group, which may affect its biological activity and chemical properties.
4-(Cyclopropylmethoxy)pyridine:
1,2,4-Thiadiazole Derivatives: Various derivatives with different substituents at the 5-position, which can influence their reactivity and applications.
Uniqueness
3-(4-(Cyclopropylmethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the cyclopropylmethoxy group and the thiadiazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound for research and development.
属性
分子式 |
C11H12N4OS |
|---|---|
分子量 |
248.31 g/mol |
IUPAC 名称 |
3-[4-(cyclopropylmethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H12N4OS/c12-11-14-10(15-17-11)9-5-8(3-4-13-9)16-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,12,14,15) |
InChI 键 |
YIEFYBLHNYTLEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=CC(=NC=C2)C3=NSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
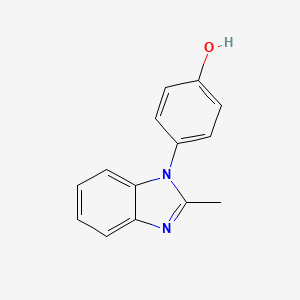
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)


![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)

